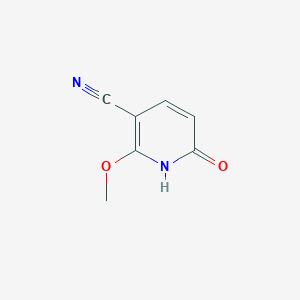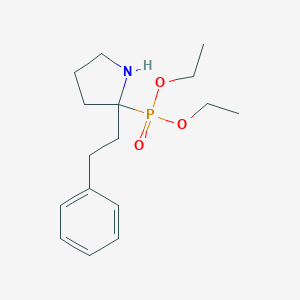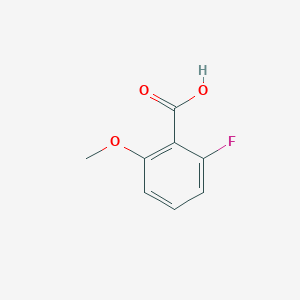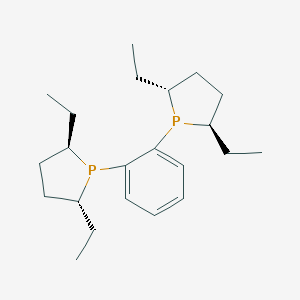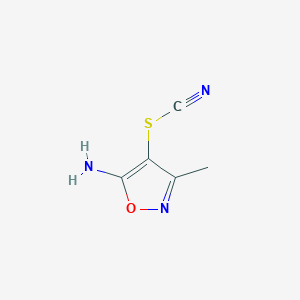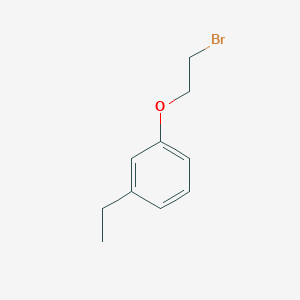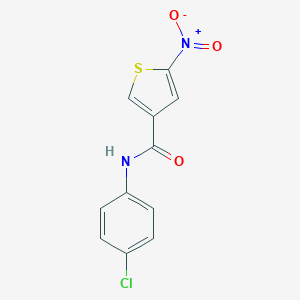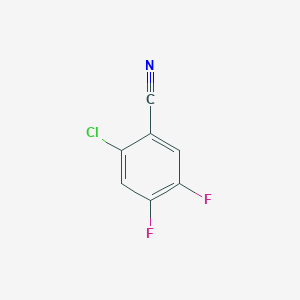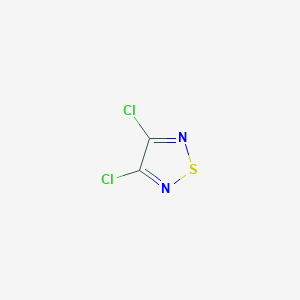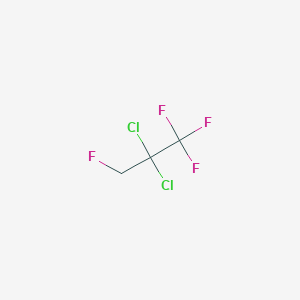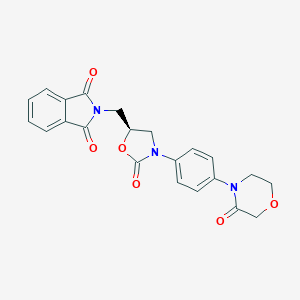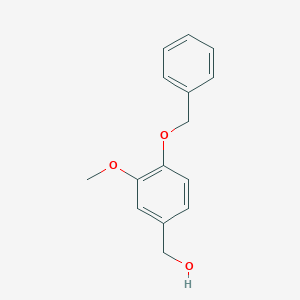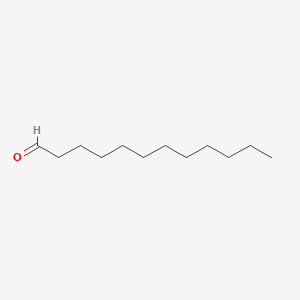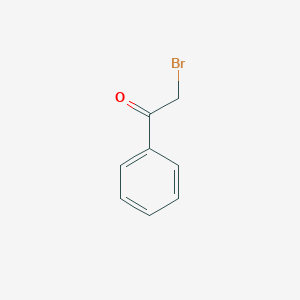
2-ブロモアセトフェノン
概要
説明
2-Bromoacetophenone, also known as phenacyl bromide, is a crystalline powder with a sharp odor. It is a highly toxic and corrosive compound, known for its lachrymatory effects. The molecular formula of 2-Bromoacetophenone is C8H7BrO, and it has a melting point of 48-51°C . This compound is primarily used as an intermediate in pharmaceuticals and other fine chemical industries .
科学的研究の応用
2-Bromoacetophenone has a wide range of applications in scientific research:
作用機序
Target of Action
2-Bromoacetophenone, also known as ω-Bromoacetophenone or Phenacyl bromide , is a versatile compound that interacts with various targets. It is known to react with aliphatic primary amines and phenylacetylene . These reactions are often catalyzed by chiral camphorsulfonamide and palladium , respectively.
Mode of Action
The compound undergoes an enantioselective addition reaction with phenylacetylene, catalyzed by chiral camphorsulfonamide . This reaction results in the formation of a new compound. Additionally, 2-Bromoacetophenone reacts with aliphatic primary amines in the presence of a palladium catalyst to afford 3-methyleneisoindolin-1-ones .
Biochemical Pathways
It is known that the compound plays a significant role in the α-bromination reaction of carbonyl compounds . This reaction is crucial in organic chemistry, and α-brominated products derived from bromoacetophenone are significant intermediates in organic synthesis . They find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Pharmacokinetics
It’s worth noting that the compound has been used in the analysis of organic acids involving the formation of phenacyl derivatives , suggesting that it may have some bioavailability.
Result of Action
The result of 2-Bromoacetophenone’s action is the formation of new compounds through its reactions with other substances. For instance, it reacts with aliphatic primary amines to form 3-methyleneisoindolin-1-ones . These products can have various applications, depending on their specific structures and properties.
Action Environment
The action of 2-Bromoacetophenone can be influenced by various environmental factors. For instance, the bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent . These factors can significantly impact the reaction’s efficiency and the yield of the resulting products.
生化学分析
Biochemical Properties
2-Bromoacetophenone has been shown to completely and irreversibly inactivate human liver aldehyde dehydrogenase (EC 1.2.1.3) isoenzymes E1 and E2 . It also displays some inhibitory activity on neutral protein tyrosine inhibitors .
Cellular Effects
It has been shown to have some inhibitory activity on certain enzymes, which could potentially influence cellular processes .
Molecular Mechanism
It has been shown to irreversibly inactivate certain enzymes, suggesting that it may bind to these enzymes and prevent them from functioning .
Temporal Effects in Laboratory Settings
It is known to be a stable compound .
Metabolic Pathways
Given its ability to inactivate certain enzymes, it may be involved in the metabolism of these enzymes .
Subcellular Localization
Given its biochemical properties, it may be localized in areas of the cell where its target enzymes are found .
準備方法
2-Bromoacetophenone can be synthesized through several methods:
Bromination of Acetophenone: This method involves the bromination of acetophenone in dry ether using aluminum chloride as a catalyst.
Reaction with Bromobenzene: Another method involves the reaction of bromobenzene with acetic anhydride in the presence of anhydrous aluminum chloride.
In industrial settings, the bromination of acetophenone is the most commonly used method due to its efficiency and cost-effectiveness.
化学反応の分析
2-Bromoacetophenone undergoes various chemical reactions, including:
Substitution Reactions: It acts as an electrophilic aromatic substitution reagent, reacting with nucleophiles such as amines and phenols to form ketones and esters.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, it can participate in these reactions under appropriate conditions.
Formation of Phenacyl Derivatives: It is used in the analysis of organic acids by forming phenacyl derivatives.
Common reagents used in these reactions include aluminum chloride, acetic anhydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
2-Bromoacetophenone can be compared with other similar compounds, such as:
4-Bromoacetophenone: Similar in structure but with the bromine atom at the para position.
2-Chloroacetophenone: Contains a chlorine atom instead of bromine, leading to different reactivity and applications.
2-Bromo-4’-methoxyacetophenone: Contains an additional methoxy group, which affects its chemical properties and uses.
The uniqueness of 2-Bromoacetophenone lies in its specific reactivity and applications, particularly in the synthesis of various organic compounds and its role as an inactivator of specific enzymes.
特性
IUPAC Name |
2-bromo-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGACIXOYTUXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5COCH2Br, C8H7BrO | |
| Record name | PHENACYL BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4198 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049426 | |
| Record name | 2-Bromoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenacyl bromide appears as a crystalline solid or a liquid with a sharp odor. Toxic by inhalation, ingestion and skin absorption. A severe eye irritant (a lachrymator). Used to make other chemicals., Solid; [Merck Index] Beige crystalline solid; [Aldrich MSDS] | |
| Record name | PHENACYL BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4198 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Bromoacetophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10430 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | 2-Bromoacetophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10430 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
70-11-1 | |
| Record name | PHENACYL BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4198 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenacyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenacyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 2-bromo-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.659 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENACYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/754Y0U325I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Bromoacetophenone?
A1: The molecular formula of 2-Bromoacetophenone is C8H7BrO, and its molecular weight is 199.04 g/mol.
Q2: What spectroscopic data is available for characterizing 2-Bromoacetophenone?
A2: 2-Bromoacetophenone can be characterized using various spectroscopic methods, including:
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, , ]
Q3: What are the common applications of 2-Bromoacetophenone in organic synthesis?
A3: 2-Bromoacetophenone acts as an electrophilic reagent in numerous reactions, facilitating the formation of C-C, C-N, and C-S bonds. [, , ] It is widely employed in the synthesis of various heterocyclic systems, including:
- Thiazoles: Reaction of 2-Bromoacetophenone with thiourea derivatives leads to the formation of thiazoles, important heterocycles found in various bioactive compounds. [, , , , ]
- Imidazo[1,2-a]pyridines: 2-Bromoacetophenone reacts with 2-aminopyridines to yield imidazo[1,2-a]pyridines, another class of heterocycles with biological significance. [, ]
- Indazoles: Palladium-catalyzed cyclization of arylhydrazones derived from 2-Bromoacetophenone provides access to indazoles, a class of compounds with pharmaceutical applications. []
Q4: Can you elaborate on the use of 2-Bromoacetophenone in thiazole synthesis?
A4: 2-Bromoacetophenone serves as a key starting material in the Hantzsch thiazole synthesis. This reaction involves the condensation of 2-Bromoacetophenone with thioureas or thiosemicarbazides to yield substituted thiazoles. This method is particularly valuable due to the broad availability of substituted 2-Bromoacetophenones and thiourea derivatives. [, , , , , ]
Q5: Are there any alternative synthetic approaches using 2-Bromoacetophenone?
A5: Yes, beyond heterocycle synthesis, 2-Bromoacetophenone participates in other reactions, including:
- Directing Group Assisted Reactions: The carbonyl group in 2-Bromoacetophenone can act as a directing group in copper-mediated reactions, facilitating the aroylation of phenols to synthesize aryl esters. []
- α-Ketoamide Synthesis: Visible-light photoredox catalysis enables the oxidative amination of 2-Bromoacetophenones, providing access to α-ketoamides. []
- Oxidative Cleavage of Double Bonds: Research has shown that sand can catalyze the oxidative cleavage of double bonds in the presence of KMnO4/NaIO4 or KMnO4/NaClO, potentially leading to the formation of 2-bromoacetophenone from α-bromostyrene via oxidative rearrangement. []
Q6: How is computational chemistry employed in research involving 2-Bromoacetophenone?
A6: Computational methods are crucial for:
- Reaction Mechanism Studies: Density Functional Theory (DFT) calculations provide insights into the reaction pathways and transition states involved in reactions utilizing 2-Bromoacetophenone. This allows for a deeper understanding of reaction mechanisms and prediction of reaction outcomes. []
- Solvent Selection: Computational screening of solvents using models like SMD (solvation model density) helps identify the most efficient solvent for reactions involving 2-Bromoacetophenone, potentially reducing experimental costs. []
- QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) models can be developed using computational data to correlate the structure of 2-Bromoacetophenone derivatives with their biological activities, paving the way for rational drug design. [, ]
Q7: Has 2-Bromoacetophenone been used in material science applications?
A7: Yes, 2-Bromoacetophenone has been used to functionalize multiwalled carbon nanotubes (MWCNTs) with thiazole derivatives. This modification significantly influenced the toxicity of the MWCNTs towards human embryonic kidney (HEK293) and human breast cancer (SKBR3) cell lines, indicating potential applications in nanomedicine and material science. []
Q8: How does modifying the structure of 2-Bromoacetophenone derivatives affect their biological activity?
A8: SAR studies are crucial for optimizing the biological activity of compounds. While specific SAR data for 2-Bromoacetophenone derivatives would require a dedicated analysis of each study, general trends can be observed. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring of 2-Bromoacetophenone can significantly impact the reactivity and biological activity of the resulting thiazole derivatives. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
